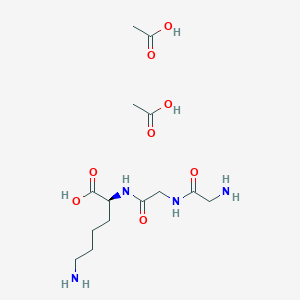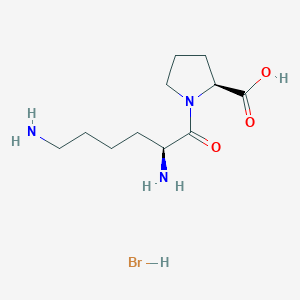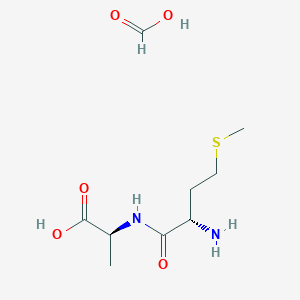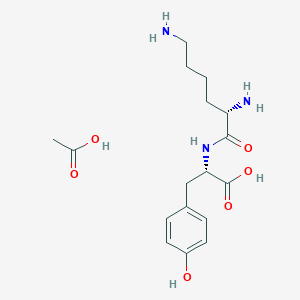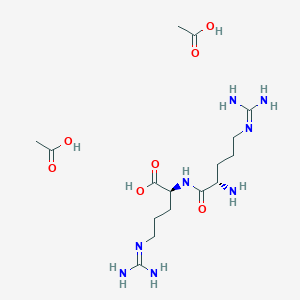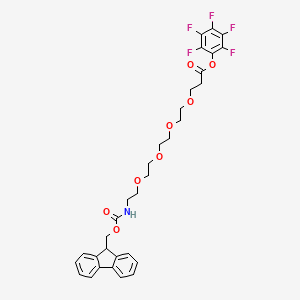
H-Gly-Phe-NH2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Phe-NH2 HCl is a peptide compound . It has a molecular formula of C11H15N3O2·HCl and a molecular weight of 257.72 .
Synthesis Analysis
The synthesis of H-Gly-Phe-NH2 HCl involves several stages. The process includes the reaction of L-phenylalanine with phosphoric acid in water and acetonitrile, followed by a reaction with methyloxirane in dimethyl sulfoxide at 40°C . The synthesis of this compound from L-Phenylalanine and Glycinamide has also been reported .Chemical Reactions Analysis
Peptides like H-Gly-Phe-NH2 HCl are built from amino acids linked by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . This forms a polymeric structure of repeating amide links. The amide groups are planar, and configuration about the C-N bond is usually trans .Mecanismo De Acción
Target of Action
The primary target of H-Gly-Phe-NH2 HCl is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily responsible for the analgesic effects of opioids.
Mode of Action
H-Gly-Phe-NH2 HCl, similar to other peptides with the Phe-Phe motif, is believed to interact with its targets through a mechanism that involves self-assembly into nanostructures and hydrogels . This interaction with μ-opioid receptors and their subsequent desensitization is analogous to those of endogenous peptides . The compound’s interaction with its targets leads to significant changes, such as the prolongation of tail-flick latency in mice when administered in certain dose ranges .
Biochemical Pathways
Peptides with the phe-phe motif have been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Gly-Phe-NH2 HCl is currently limited. For instance, modifications of dermorphine, a peptide with a similar structure, have been made to significantly increase the stability of the compounds, preferably with the possibility of peroral administration .
Result of Action
The molecular and cellular effects of H-Gly-Phe-NH2 HCl’s action are primarily related to its analgesic effects. For instance, it has been shown to significantly prolong the tail-flick latency in mice, an indication of its analgesic effect . The magnitude and duration of this analgesic effect grow as the dose of the compound increases .
Action Environment
The action, efficacy, and stability of H-Gly-Phe-NH2 HCl can be influenced by various environmental factors. For example, the self-assembly of peptides into nanostructures and hydrogels, a key part of the compound’s mode of action, can be influenced by factors such as pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in its environment .
Direcciones Futuras
The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . A group of peptides derived from dermorphine, a highly active opioid heptapeptide, are especially interesting as possible precursors of drugs acting on opioid receptors . The compound H-Tyr-D-Arg-Phe-Gly-NH2, which has a close similarity in structure to H-Gly-Phe-NH2 HCl, was selected for development as a potential analgesic drug . This suggests that H-Gly-Phe-NH2 HCl and similar compounds may have potential future applications in the field of medicine, particularly as analgesics.
Propiedades
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQDDRULWAHCTR-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Phe-NH2 HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)

